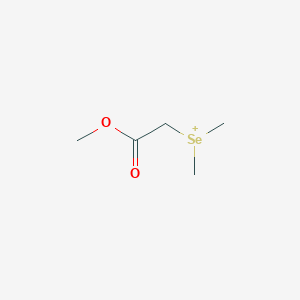
Selenobetaine methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Selenobetaine methyl ester is a selenium-containing compound that has gained attention in the scientific community due to its potential applications in various fields, including biomedical research and drug development. This compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for further investigation.
科学研究应用
Selenobetaine methyl ester has been used in various scientific research applications, including:
1. Antioxidant Properties: Selenobetaine methyl ester has been found to possess strong antioxidant properties, which make it a potential candidate for use in the prevention and treatment of oxidative stress-related diseases.
2. Cancer Research: Selenobetaine methyl ester has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation in cancer research.
3. Neuroprotection: Selenobetaine methyl ester has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of selenobetaine methyl ester is not fully understood. However, it is believed to work by increasing the activity of antioxidant enzymes, such as glutathione peroxidase and catalase, which help to protect cells from oxidative damage. It may also work by inhibiting the activity of enzymes involved in cancer cell growth and promoting cell death.
生化和生理效应
Selenobetaine methyl ester has been found to have various biochemical and physiological effects, including:
1. Antioxidant Activity: Selenobetaine methyl ester has been shown to scavenge free radicals and protect cells from oxidative damage.
2. Anti-inflammatory Activity: Selenobetaine methyl ester has been found to reduce inflammation in various tissues, including the brain and liver.
3. Anti-cancer Activity: Selenobetaine methyl ester has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
Selenobetaine methyl ester has several advantages and limitations for lab experiments. Some of these are:
Advantages:
1. High Stability: Selenobetaine methyl ester is highly stable, which makes it easy to handle and store.
2. Low Toxicity: Selenobetaine methyl ester has low toxicity, which makes it safe for use in lab experiments.
3. Easy Synthesis: Selenobetaine methyl ester can be easily synthesized using simple chemical reactions.
Limitations:
1. Limited Solubility: Selenobetaine methyl ester has limited solubility in water, which makes it difficult to use in aqueous solutions.
2. High Cost: Selenobetaine methyl ester is relatively expensive, which may limit its use in lab experiments.
3. Limited Availability: Selenobetaine methyl ester is not widely available, which may limit its use in research.
未来方向
There are several future directions for research on selenobetaine methyl ester. Some of these include:
1. Clinical Trials: Further research is needed to investigate the potential clinical applications of selenobetaine methyl ester in the prevention and treatment of diseases such as cancer and neurodegenerative diseases.
2. Mechanistic Studies: More studies are needed to elucidate the mechanism of action of selenobetaine methyl ester, which will help to better understand its biochemical and physiological effects.
3. Synthesis Optimization: Further optimization of the synthesis method of selenobetaine methyl ester may help to reduce the cost of production and increase its availability for research.
Conclusion
Selenobetaine methyl ester is a promising selenium-containing compound that has potential applications in various fields, including biomedical research and drug development. Its unique biochemical and physiological properties make it a promising candidate for further investigation. Further research is needed to fully understand its mechanism of action and to investigate its potential clinical applications.
合成方法
Selenobetaine methyl ester can be synthesized by reacting betaine methyl ester with elemental selenium. The reaction takes place in the presence of a reducing agent, such as sodium borohydride, and a solvent, such as methanol. The resulting product is a yellowish-orange powder that is soluble in water and organic solvents.
属性
CAS 编号 |
102856-52-0 |
|---|---|
产品名称 |
Selenobetaine methyl ester |
分子式 |
C5H11O2Se+ |
分子量 |
182.11 g/mol |
IUPAC 名称 |
(2-methoxy-2-oxoethyl)-dimethylselanium |
InChI |
InChI=1S/C5H11O2Se/c1-7-5(6)4-8(2)3/h4H2,1-3H3/q+1 |
InChI 键 |
FHJDMYOCFQXWSQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C[Se+](C)C |
规范 SMILES |
COC(=O)C[Se+](C)C |
其他 CAS 编号 |
102856-52-0 |
同义词 |
SeBMe selenobetaine methyl este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



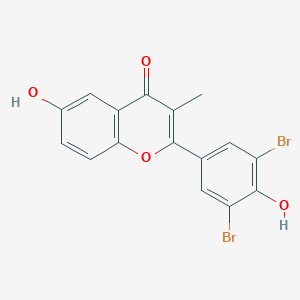
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
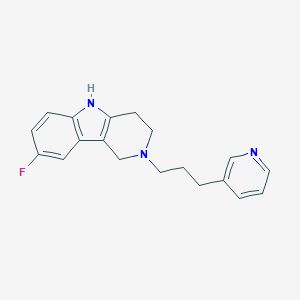
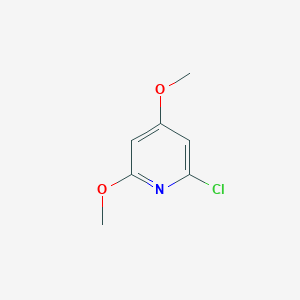
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
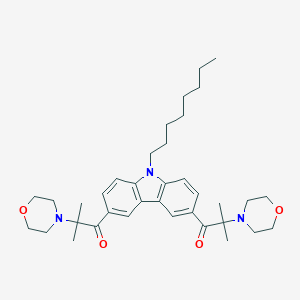
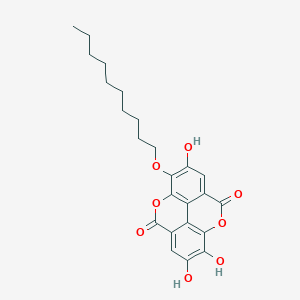
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
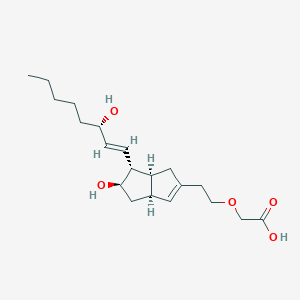
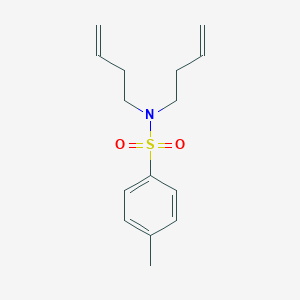
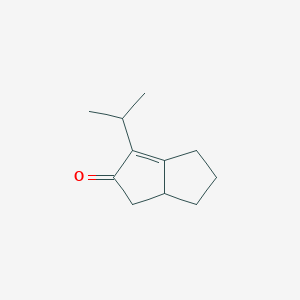
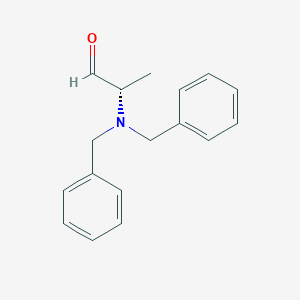

![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)